3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]propanamide
Description
Structural and Functional Significance of Quinazolinone Derivatives in Medicinal Chemistry
Quinazolinones constitute a bifunctional heterocyclic system where the fused benzene and pyrimidine rings enable π-π stacking interactions with aromatic residues in enzyme active sites, while the lactam group provides hydrogen-bonding motifs. This dual functionality underpins their broad-spectrum biological activity, including inhibition of viral proteases, tyrosine kinases, and DNA repair enzymes. For instance, tripeptide-type SARS-CoV 3CL protease inhibitors exploit the quinazolinone core to coordinate catalytic dyads through keto-enol tautomerism, achieving sub-micromolar IC~50~ values. Modifications at the 3-position, such as the propanamide side chain in the target compound, enhance binding entropy by introducing torsional flexibility while preserving planar alignment with target residues.
Structure-activity relationship (SAR) studies demonstrate that electron-donating substituents at the 4-position of the dihydroquinazolinone ring improve metabolic stability. Methoxy and dimethylamino groups at this position increase half-life in hepatic microsomes by 40–60% compared to unsubstituted analogs. The propanamide linker further enables modular diversification, allowing conjugation with secondary pharmacophores without steric clashes—a critical factor in multitarget drug design.
Rationale for Cyclohexyl-Pyridinyloxy Substitution in 3,4-Dihydroquinazolinone Scaffolds
The trans-cyclohexyl group in [(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl] confers axial chirality and restricts rotational freedom, enforcing a boat conformation that preorganizes the molecule for target binding. Molecular dynamics simulations of analogous compounds show a 2.3-fold increase in binding pocket occupancy when cyclohexyl substituents replace linear alkyl chains. This geometric constraint minimizes entropy penalties upon receptor engagement, a principle validated in δ-opioid agonists where cyclohexyl-containing analogs exhibited 10-fold higher affinity than their acyclic counterparts.
Pyridinyloxy groups contribute dual binding mechanisms: (1) the oxygen atom acts as a hydrogen-bond acceptor with backbone amides in kinase ATP pockets, while (2) the pyridine nitrogen coordinates transition metals in metalloenzymes. In palladium-catalyzed C–N cross-coupling reactions used to synthesize such derivatives, pyridinyloxy substituents improve reaction yields by 15–20% compared to phenyloxy groups, likely due to enhanced solubility in polar aprotic solvents. This moiety also modulates logP values, with calculated octanol-water partition coefficients (clogP) decreasing from 3.8 to 2.4 upon pyridine incorporation—a critical adjustment for blood-brain barrier penetration in CNS-targeted agents.
Research Objectives and Knowledge Gaps
Current synthetic routes to 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]propanamide face three unresolved challenges:
- Stereochemical Control : The trans-configuration of the cyclohexyl group requires chiral auxiliaries or asymmetric hydrogenation, with existing methods yielding <75% enantiomeric excess (ee).
- Protonation State Variability : The pyridinyl nitrogen (pK~a~ ≈ 3.5) may ionize under physiological pH, altering binding kinetics to targets like serotonin receptors.
- Metabolic Vulnerabilities : Preliminary microsomal assays indicate CYP3A4-mediated oxidation at the cyclohexyl C-2 position, necessitating deuterium exchange or fluorination strategies.
This compound’s unique substitution pattern addresses a gap in quinazolinone-based antiviral research, as prior studies focused on linear alkylamides rather than conformationally restricted cycloaliphatic groups.
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(4-pyridin-2-yloxycyclohexyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c27-20(12-14-26-15-24-19-6-2-1-5-18(19)22(26)28)25-16-8-10-17(11-9-16)29-21-7-3-4-13-23-21/h1-7,13,15-17H,8-12,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEZXGLUVZVBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCN2C=NC3=CC=CC=C3C2=O)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]propanamide is a derivative of quinazolinone, a class of compounds noted for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a quinazolinone core fused with a cyclohexyl-pyridine moiety. Its structure can be represented as follows:
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer activity. The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro studies demonstrate that it effectively reduces the viability of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of EGFR signaling pathway |
| A549 (Lung Cancer) | 15.3 | Induction of apoptosis via caspase activation |
Antiviral Activity
Recent studies have suggested that quinazolinone derivatives may also possess antiviral properties. The compound has shown efficacy against respiratory syncytial virus (RSV) in preliminary screening assays.
| Virus Type | EC50 (µM) | Selectivity Index |
|---|---|---|
| Respiratory Syncytial Virus | 20.0 | 25 |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of enzyme activity associated with cell signaling pathways. Specifically, it targets:
- Kinases : Inhibition leads to reduced phosphorylation of key proteins involved in cell cycle progression.
- Apoptotic Pathways : Induces programmed cell death in cancer cells through the activation of caspases.
Study 1: Anticancer Efficacy
In a study conducted by Al-Suwaidan et al. (2016), the compound was evaluated for its anticancer properties in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups treated with placebo.
Study 2: Antiviral Screening
A recent publication highlighted the antiviral potential of the compound against RSV, demonstrating an EC50 value of 20 µM. This study suggests that further exploration into its mechanism could lead to new antiviral therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings from Structural Analysis
Quinazolinone vs. Pyrazolopyrimidine Cores: The target compound’s quinazolinone core () is structurally distinct from pyrazolopyrimidine () or chromenone () scaffolds. Quinazolinones are associated with ATP-competitive kinase inhibition, while pyrazolopyrimidines often target tyrosine kinases . The 3-yl linkage in the target compound differs from the 2-yl position in ’s analog, which may alter hydrogen-bonding interactions with target proteins .
Substituent Effects :
- The trans-cyclohexyl group in the target compound likely improves conformational rigidity compared to the chiral ethyl group in ’s compound .
- Fluorine substitutions in ’s compound enhance lipophilicity and metabolic stability, a feature absent in the target compound .
Synthetic Accessibility: Yields for quinazolinone derivatives in range from 40.7% to 41%, suggesting moderate synthetic efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
